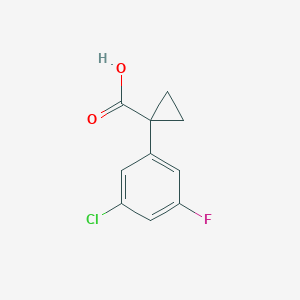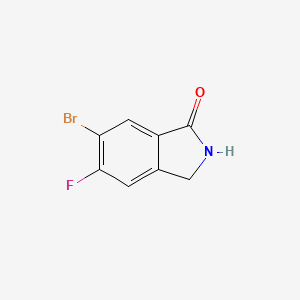
1-(2-chloropyridin-4-yl)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(2-chloropyridin-4-yl)cyclobutane-1-carboxylic acid” is a chemical compound with the molecular formula C10H10ClNO2 . It has a molecular weight of 211.64 .
Molecular Structure Analysis
The molecular structure of “1-(2-chloropyridin-4-yl)cyclobutane-1-carboxylic acid” includes a cyclobutane ring attached to a carboxylic acid group and a 2-chloropyridin-4-yl group . The presence of these functional groups can significantly influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis
“1-(2-chloropyridin-4-yl)cyclobutane-1-carboxylic acid” is a powder at room temperature . Its melting point is between 160-162 degrees Celsius .Mechanism of Action
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-chloropyridin-4-yl)cyclobutane-1-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-chloropyridine", "cyclobutane-1-carboxylic acid", "thionyl chloride", "triethylamine", "sodium hydroxide", "sodium bicarbonate", "diethyl ether", "dichloromethane", "ethyl acetate", "water" ], "Reaction": [ "2-chloropyridine is reacted with thionyl chloride and triethylamine to form 2-chloropyridine-N-oxide.", "The 2-chloropyridine-N-oxide is then reacted with cyclobutane-1-carboxylic acid in the presence of sodium hydroxide to form 1-(2-chloropyridin-4-yl)cyclobutane-1-carboxylic acid.", "The product is then purified by recrystallization from a mixture of ethyl acetate and water." ] } | |
CAS RN |
1260671-03-1 |
Product Name |
1-(2-chloropyridin-4-yl)cyclobutane-1-carboxylic acid |
Molecular Formula |
C10H10ClNO2 |
Molecular Weight |
211.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




